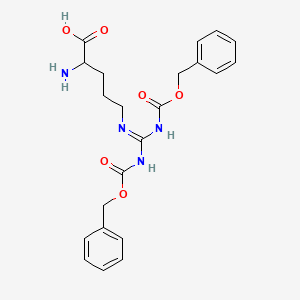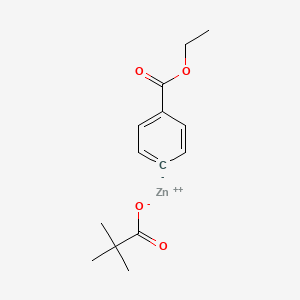
(1-Methoxypyren-2-yl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxypyren-2-yl)(methyl)sulfane is an organic compound with the molecular formula C18H14OS It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypyren-2-yl)(methyl)sulfane typically involves the introduction of a methoxy group and a methylsulfane group to the pyrene core. One common method involves the reaction of pyrene with methanol and a methylsulfane precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxypyren-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: H2O2, mCPBA, and other peroxides under mild conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: NaH, alkyl halides, and other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfane derivatives.
Substitution: Various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methoxypyren-2-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of (1-Methoxypyren-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular functions. The methoxy and methylsulfane groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene: The parent compound, lacking the methoxy and methylsulfane groups.
1-Methoxypyrene: Contains only the methoxy group.
2-Methylsulfanepyrene: Contains only the methylsulfane group.
Uniqueness
(1-Methoxypyren-2-yl)(methyl)sulfane is unique due to the presence of both methoxy and methylsulfane groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with the individual components alone .
Eigenschaften
Molekularformel |
C18H14OS |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-methoxy-2-methylsulfanylpyrene |
InChI |
InChI=1S/C18H14OS/c1-19-18-14-9-8-12-5-3-4-11-6-7-13(10-15(18)20-2)17(14)16(11)12/h3-10H,1-2H3 |
InChI-Schlüssel |
KFUJSOUDZOOEIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CC3=C4C2=C1C=CC4=CC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)

![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)

![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)

![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)


